molecular formula C₅H₉NO₄S B1663187 S-Carboxymethylcysteine CAS No. 25390-17-4

S-Carboxymethylcysteine

Cat. No. B1663187
CAS RN: 25390-17-4
M. Wt: 179.2 g/mol
InChI Key: GBFLZEXEOZUWRN-UHFFFAOYSA-N
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Description

S-Carboxymethylcysteine (also known as carbocysteine or SCMC) is a mucoactive drug with antioxidant and anti-inflammatory properties . It is a non-natural sulfur-containing amino acid, formally a thioether derivative of cysteine .


Synthesis Analysis

The enzyme S-carboxymethylcysteine synthase (EC 4.5.1.5) catalyzes the reaction 3-chloro-L-alanine + thioglycolate S-carboxymethyl-L-cysteine + chloride . This enzyme belongs to the family of lyases, specifically the class of carbon-halide lyases .


Molecular Structure Analysis

S-Carboxymethylcysteine has a molecular formula of C5H9NO4S . X-Ray diffraction analysis provided detailed structural information about CMCO, which exists as a 1:1 mixture of epimers, due to the emergence of a new chiral center at the sulfur atom .


Chemical Reactions Analysis

S-Carboxymethylcysteine is rapidly metabolized to S-carboxymethyl-L-cysteine sulfoxide (CMCO) in humans . Both CMC and CMCO epimers protected model DNA from copper-mediated hydroxyl free radical damage .


Physical And Chemical Properties Analysis

S-Carboxymethylcysteine has a molecular weight of 179.19 . It is a white powder with a melting point of 200 °C .

Scientific Research Applications

Airway Disease Management

S-Carboxymethylcysteine (S-CMC) plays a significant role in managing respiratory diseases, particularly by normalizing airway responsiveness. In studies involving mice sensitized to allergens, S-CMC administration resulted in reduced airway hyperresponsiveness and inflammation, signifying its potential in treating allergic airway conditions (Takeda et al., 2005). Similarly, S-CMC exhibits mucolytic properties, making it useful in managing conditions like chronic obstructive pulmonary disease (COPD) (Hooper & Calvert, 2008).

Neuroprotection in Parkinson's Disease

Research suggests that S-CMC could have protective effects against oxidative stress and mitochondrial impairment, particularly in Parkinson's disease. It acts as a free radical scavenger, potentially delaying the progression of neurodegenerative processes (Catanesi et al., 2021).

Prevention of Respiratory Infections

S-CMC can reduce the attachment of respiratory pathogens like Streptococcus pneumoniae to human pharyngeal epithelial cells, indicating its role in preventing respiratory infections (Suer et al., 2008).

Impact on Neutrophil Activation

In the context of immune response, S-CMC has been found to inhibit neutrophil activation, particularly in response to stimuli like N-formyl-methionyl-leucyl-phenylalanine (FMLP). This inhibition is achieved through the impairment of neutrophil chemotactic activity and adherence to pulmonary vascular endothelial cells, suggesting its potential anti-inflammatory effects (Ishii et al., 2002).

Treatment of Glue Ear in Children

S-CMC has been shown to be effective in the treatment of glue ear (otitis media with effusion) in children, reducing the need for surgical interventions like grommet insertion. This suggests its utility in pediatric otolaryngology (Moore et al., 2001).

Variation in Human Metabolism

The metabolism of S-CMC varies significantly among individuals, with different metabolites being produced. This variation could impact its therapeutic efficacy and should be considered in personalized medicine approaches (Waring, 2010).

Future Directions

S-Carboxymethylcysteine has been recognized as an effective and safe treatment for the long-term management of COPD . Future research may focus on further understanding its antioxidant potential and pharmacodynamics considerations .

properties

IUPAC Name

2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022738
Record name Carbocysteine
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Molecular Weight

179.20 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Carboxymethyl-L-cysteine
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Product Name

S-Carboxymethylcysteine

CAS RN

25390-17-4, 2387-59-9, 638-23-3
Record name S-(Carboxymethyl)cysteine
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Record name Carbocysteine, DL-
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Record name L-Cysteine, S-(carboxymethyl)-
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Record name S-(carboxymethyl)-DL-cysteine
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Record name CARBOCYSTEINE, DL-
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Record name S-Carboxymethyl-L-cysteine
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Melting Point

204 - 207 °C
Record name S-Carboxymethyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,380
Citations
C Hooper, J Calvert - International journal of chronic obstructive …, 2008 - Taylor & Francis
… S-carboxymethylcysteine (carbocisteine) is the most frequently prescribed mucoactive agent for long-term COPD use in the UK. In addition to its mucoregulatory activity, carbocisteine …
Number of citations: 71 www.tandfonline.com
M Catanesi, L Brandolini, M d'Angelo, MG Tupone… - Biomedicines, 2021 - mdpi.com
… The mucolytic agent S-carboxymethylcysteine is widely used as an expectorant for the … The data obtained suggested that an S-carboxymethylcysteine-enriched diet could be beneficial …
Number of citations: 7 www.mdpi.com
RH Waring - European journal of drug metabolism and …, 1980 - Springer
… N-Acetyl-S-carboxymethylcysteine sulphoxide was obtained by the addition of hydrogen peroxide (30% v/v) to N-acetyl-S-carboxymethylcysteine. The product was not pure, being …
Number of citations: 44 link.springer.com
RA Moore, D Commins, G Bates… - BMC family …, 2001 - bmcprimcare.biomedcentral.com
… We sought randomised comparisons of S-carboxymethylcysteine with placebo in children with otitis media with effusion. A number of databases, including the Cochrane Library (issue 2…
Number of citations: 37 bmcprimcare.biomedcentral.com
T Sumitomo, M Nakata… - Journal of Medical …, 2012 - microbiologyresearch.org
… The mucolytic agent S-carboxymethylcysteine (S-CMC) has been shown to exert inhibitory effects against infection by several respiratory pathogens including S. pneumoniae in vitro …
Number of citations: 32 www.microbiologyresearch.org
Y Ishii, T Kimura, Y Morishima, M Mochizuki… - European journal of …, 2002 - Elsevier
… the inhibitory effects of S-carboxymethylcysteine on the activation … 10 μg/ml of S-carboxymethylcysteine was found to impair … and 100 μg/ml of S-carboxymethylcysteine decreased in the …
Number of citations: 24 www.sciencedirect.com
GF Edwards, AE Steel, JK Scott, JW Jordan - Chest, 1976 - Elsevier
… gm or 3.0 gm of S-carboxymethylcysteine daily) was given in … -dose regimen of S-carboxymethylcysteine were compared … fashion the effects of S-carboxymethylcysteine (in two dosage …
Number of citations: 90 www.sciencedirect.com
K Takahashi - The Journal of Biochemistry, 1973 - academic.oup.com
S-Carboxymethylcysteine was submitted to performic acid oxidation and subsequent acid hydrolysis and the products obtained at each step were analyzed with an amino acid analyzer. …
Number of citations: 17 academic.oup.com
K Takeda, N Miyahara, T Kodama… - European respiratory …, 2005 - Eur Respiratory Soc
… In conclusion, the data indicate that S-carboxymethylcysteine is effective in reducing airway hyperresponsiveness and airway inflammation at two distinct phases of the response to the …
Number of citations: 36 erj.ersjournals.com
RH Waring - Xenobiotica, 1978 - Taylor & Francis
… S-Carboxymethylcysteine is a mucolytic agent used therapeutically as a 5q', syrup (' Mucodyne ', … to identify the metabolic pattern of S-carboxymethylcysteine and to compare the results …
Number of citations: 43 www.tandfonline.com

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